molecular formula C20H43N5O11+4 B1262871 N(6')-acetylkanamycin B(4+)

N(6')-acetylkanamycin B(4+)

Número de catálogo: B1262871
Peso molecular: 529.6 g/mol
Clave InChI: JVNRAWAXQAGKBK-HLIGCJFYSA-R
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N(6')-acetylkanamycin B(4+) is a quadruply-charged ammonium ion arising from protonation of the four free amino groups of N(6')-acetylkanamycin;  major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a N(6')-acetylkanamycin B.

Aplicaciones Científicas De Investigación

Resistance Profiles

The emergence of resistance to aminoglycosides like N(6')-Acetylkanamycin B(4+) is a growing concern in clinical settings. The AAC(6')-Ib enzyme is one of the primary mechanisms through which bacteria develop resistance. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of aminoglycosides, leading to reduced antibiotic activity .

Table 1: Resistance Mechanisms and Impact on Efficacy

Enzyme Mechanism Impact on N(6')-Acetylkanamycin B(4+)
AAC(6')-IbAcetylation of 6'-amino groupReduced efficacy against resistant strains
AAC(6')-ImSimilar acetylation mechanismHigher MIC values against certain aminoglycosides
AAC(3')Phosphorylation leading to reduced bindingSignificant reduction in activity

Therapeutic Applications

Recent studies have explored innovative therapeutic strategies using N(6')-Acetylkanamycin B(4+) in combination with other agents to enhance its effectiveness against resistant bacteria. For instance, combining this compound with metal ions like zinc or copper has shown promise in reversing resistance mechanisms mediated by AAC enzymes . Additionally, conjugating N(6')-Acetylkanamycin B(4+) with antimicrobial peptides has demonstrated improved antibacterial activity against multidrug-resistant pathogens, suggesting a potential avenue for overcoming resistance .

Case Studies and Experimental Findings

  • In Vitro Studies : Research has demonstrated that formulations combining N(6')-Acetylkanamycin B(4+) with metal ion complexes significantly enhance susceptibility in resistant strains of Escherichia coli and Pseudomonas aeruginosa. These studies indicate that such combinations can restore the antibiotic's effectiveness and reduce MIC values substantially .
  • Animal Models : In vivo studies using Caenorhabditis elegans have shown that conjugates of kanamycin with antimicrobial peptides exhibit potent antimicrobial activity against ESKAPE pathogens, outperforming traditional aminoglycosides in both biofilm disruption and intracellular pathogen clearance .
  • Clinical Implications : The ongoing rise in aminoglycoside resistance necessitates innovative approaches to treatment. The development of inhibitors targeting AAC enzymes alongside N(6')-Acetylkanamycin B(4+) may represent a viable strategy to combat resistant infections effectively .

Análisis De Reacciones Químicas

Enzymatic Acetylation Reaction

The acetylation of kanamycin B at the N6' position is catalyzed by AAC(6') enzymes, which transfer an acetyl group from acetyl-CoA to the 6'-amino group of the 2-deoxystreptamine ring (Figure 1). The reaction proceeds as follows:

acetyl CoA kanamycin BCoA N6 acetylkanamycin B 4 \text{acetyl CoA kanamycin B}\rightleftharpoons \text{CoA N6 acetylkanamycin B 4 }

This reaction neutralizes the antibiotic's positive charge at the 6'-amino group, critical for ribosomal RNA binding .

Key Features:

  • Substrate Specificity : AAC(6') enzymes exhibit broad specificity for 4,6-disubstituted aminoglycosides (e.g., kanamycin B, tobramycin, amikacin) but lower activity for 4,5-disubstituted variants (e.g., neomycin) .

  • Kinetic Parameters :

    SubstrateKmK_m (μM)VmaxV_{max} (nmol/min)Vmax/KmV_{max}/K_m (×10³)
    Kanamycin B6.04.80.8
    6'-N-Me-Kan B83.00.00.0
    Amikacin2.53.21.3
    Data from kinetic studies of AAC(6') in Pseudomonas aeruginosa .
  • Inhibition : 6'-N-methylkanamycin B acts as a competitive inhibitor (Ki=15.4μMK_i=15.4\,\mu \text{M}) .

Structural Basis of Acetylation

Crystal structures of AAC(6')-Im and AAC(6')-Ib reveal a conserved substrate-binding pocket with distinct residue interactions:

  • Active Site : Positively charged residues (e.g., Tyr34, Trp54) stabilize the aminoglycoside via hydrophobic stacking and hydrogen bonding .

  • Catalytic Mechanism : Asp115 in AAC(6')-Ib acts as a general base, deprotonating the 6'-NH₂ group to facilitate nucleophilic attack on acetyl-CoA .

  • Conformational Changes : Substrate binding induces minor structural rearrangements in the β6'-β7 loop, optimizing acetyl transfer .

Comparison of AAC(6') Variants:

FeatureAAC(6')-ImAAC(6')-Ib
Resistance Profile Higher MICs for 4,6-aminoglycosidesBifunctional (acetylates + phosphorylates)
Fortimicin Activity None32-fold MIC increase
Substrate Binding Rotated A-ring orientationAligned for efficient acetylation
Structural and functional differences impact substrate specificity .

Biological Implications

  • Resistance Levels :

    AntibioticMIC (μg/mL) without AAC(6')MIC (μg/mL) with AAC(6')Fold Change
    Kanamycin B425664
    Amikacin212864
    Neomycin8648
    MIC data for AAC(6')-Im in E. coli JM83 .
  • Impact on Antibiotic Efficacy :

    • Acetylation reduces kanamycin B’s antibacterial activity by 4–64-fold depending on the enzyme variant .

    • 6'-N-acetylkanamycin B exhibits minimal ribosomal binding due to charge neutralization and steric hindrance .

Inhibition Strategies

  • Metal Ions : Ag⁺ (IC₅₀ = 3.1–5.1 μM) and Cu²⁺ inhibit AAC(6')-Ib by binding to active-site residues .

  • Structural Analogs : 6'-N-alkyl derivatives (e.g., 6'-N-methylamikacin) resist acetylation and retain antibiotic activity .

Propiedades

Fórmula molecular

C20H43N5O11+4

Peso molecular

529.6 g/mol

Nombre IUPAC

[(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1

Clave InChI

JVNRAWAXQAGKBK-HLIGCJFYSA-R

SMILES isomérico

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O

SMILES canónico

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.